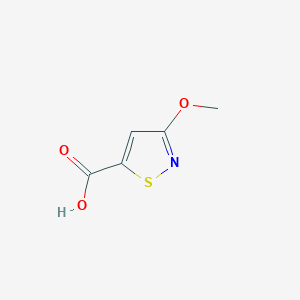

3-Methoxy-1,2-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-1,2-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.16 . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . Thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2-thiazole-5-carboxylic acid is characterized by a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

3-Methoxy-1,2-thiazole-5-carboxylic acid is a compound with a molecular weight of 159.16 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Antimicrobial Properties : Researchers have explored the antimicrobial potential of thiazole derivatives. The presence of the methoxy group in this compound may enhance its activity against bacteria, fungi, and other pathogens .

- Neurological Disorders : Thiazole derivatives exhibit multidimensional therapeutic potential, including applications in neurological disorders .

Agriculture and Plant Growth Regulation

- Plant Hormone Analog : The methoxy-thiazole moiety could serve as an analog for plant hormones. For instance, indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in plant growth and development. The methoxy-thiazole structure might influence similar processes .

Materials Science and Organic Electronics

- Conjugated Systems : Thiazole-containing compounds can be incorporated into conjugated materials for organic electronics. The methoxy group may affect charge transport properties and stability .

Chemical Synthesis and Methodology

- Synthetic Strategies : Investigating novel methods for synthesizing thiazole derivatives is essential. Researchers explore diverse routes to access these compounds, including cyclization reactions and functional group transformations .

Natural Product Chemistry

- Alkaloid Moieties : Thiazole derivatives are prevalent in selected alkaloids. Understanding their role in natural products provides insights into their biological significance .

Biochemical and Enzymatic Studies

- Enzyme Inhibition : The methoxy-thiazole scaffold could be used to design enzyme inhibitors. Studying its interactions with enzymes may lead to novel therapeutic agents .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, thiazole derivatives are stable under normal conditions but can decompose under high temperature and acidic conditions .

Future Directions

properties

IUPAC Name |

3-methoxy-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOIEXGALEPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2-thiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2846193.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2846200.png)

![ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2846201.png)

![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![1-(3,4-dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)